N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-difluorobenzenesulfonamide
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Overview
Description
This compound is a sulfonamide, which is a group of compounds containing a sulfur atom bonded to two oxygen atoms and one nitrogen atom. Sulfonamides are often used in medicine for their antibiotic properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate pyrrolidine derivative with the corresponding benzenesulfonyl chloride in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The pyrrolidine ring would add some three-dimensionality to the molecule, and the various substituents would likely have significant effects on the overall shape and properties of the molecule .Chemical Reactions Analysis
As a sulfonamide, this compound would likely undergo reactions typical of this class of compounds. This could include substitution reactions at the sulfur atom, as well as reactions involving the pyrrolidine ring .Scientific Research Applications
Synthesis and Structural Characterization
- A study by Cheng De-ju (2015) discusses the synthesis of methylbenzenesulfonamide CCR5 antagonists, which are structurally related to the compound of interest. These antagonists have been identified for their potential in preventing human HIV-1 infection, showcasing the relevance of such compounds in medicinal chemistry and drug development Cheng De-ju, 2015.
- Another research by I. B. Rozentsveig et al. (2008) delves into the regioselectivity of reactions involving N-(polychloroethylidene)-sulfonamides with 1H-pyrrole and 1-methyl-1H-pyrrole. This study provides insights into the chemical behavior and reaction patterns of sulfonamide derivatives, which is crucial for understanding the synthesis pathways of complex sulfonamides Rozentsveig et al., 2008.
Biological Activities and Applications
- Research by A. Cumaoğlu et al. (2015) on sulfonamide derivatives, including compounds with sulfonamide fragments, highlighted their pro-apoptotic effects in cancer cells. These findings suggest the potential application of sulfonamide derivatives in cancer therapy, especially through the activation of apoptotic genes mediated by p38 and ERK phosphorylation Cumaoğlu et al., 2015.
- A study conducted by P. Murthy et al. (2018) involved the synthesis and computational study of a newly synthesized sulfonamide molecule, demonstrating the utility of such compounds in understanding molecular interactions and drug design processes Murthy et al., 2018.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF2N2O3S/c18-12-1-4-14(5-2-12)22-10-11(7-17(22)23)9-21-26(24,25)16-8-13(19)3-6-15(16)20/h1-6,8,11,21H,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHSOUWJIBISJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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